molecular formula C14H14ClNO2S B2395271 N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide CAS No. 1266384-47-7

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide

Cat. No.: B2395271
CAS No.: 1266384-47-7
M. Wt: 295.78
InChI Key: HLJMGFQSTPBMGL-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide (CAS: 1266384-47-7) is a sulfonamide derivative with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol . Structurally, it consists of a 4-methylbenzenesulfonamide group linked to a 4-chloro-3-methylphenyl moiety. This compound is primarily used in research settings, with solubility-dependent preparation protocols requiring careful solvent selection (e.g., DMSO, ethanol) and storage at low temperatures (-80°C or -20°C) to maintain stability .

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJMGFQSTPBMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Pathways

Two-Step Sulfonylation Reaction

The primary synthesis route involves two sequential steps: (1) preparation of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) and (2) coupling with 4-chloro-3-methylaniline.

Synthesis of 4-Methylbenzenesulfonyl Chloride

p-Toluenesulfonyl chloride is synthesized by reacting p-toluenesulfonic acid with chlorosulfonic acid in chloroform. Source details a modified method using ionic liquid co-solvents to enhance yield (85–92%) and purity (98%):

p-Toluenesulfonic acid + ClSO₃H → p-Toluenesulfonyl chloride + H₂SO₄  

Key conditions:

  • Solvent : Chloroform with 1-butyl-3-methylimidazolium bromide ionic liquid.
  • Temperature : 0–40°C during chlorosulfonic acid addition.
  • Reaction Time : 1.5–4 hours post-addition.
Coupling with 4-Chloro-3-methylaniline

The sulfonyl chloride reacts with 4-chloro-3-methylaniline in a nucleophilic substitution reaction. Source describes a similar protocol for analogous sulfonamides:

p-Toluenesulfonyl chloride + 4-Chloro-3-methylaniline → N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide + HCl  

Optimized parameters:

  • Base : Triethylamine (2 equiv) to neutralize HCl.
  • Solvent : Acetonitrile or acetone for improved solubility.
  • Temperature : 38–42°C for 45–90 minutes.
  • Yield : 81–89% after recrystallization.

Catalytic Hydrogenation for Precursor Synthesis

4-Chloro-3-methylaniline, a critical precursor, is synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene. Source reports a high-efficiency method:

Hydrogenation Protocol

  • Catalyst : Palladium on carbon (Pd/C, 1–3 wt%) pretreated with NaBr/KBr.
  • Conditions :
    • Temperature : 30–400°C under H₂ atmosphere.
    • Solvent : No organic solvent required, reducing environmental impact.
  • Yield : 95–98% purity after distillation.

Reaction Mechanism and Kinetics

The sulfonamide bond formation follows a bimolecular nucleophilic substitution (SN2) mechanism:

  • Step 1 : Deprotonation of 4-chloro-3-methylaniline by triethylamine, generating a nucleophilic amine.
  • Step 2 : Attack of the amine on the electrophilic sulfur atom in p-toluenesulfonyl chloride.
  • Step 3 : Elimination of HCl, stabilized by the base.

Kinetic studies (Source) show the reaction is first-order with respect to both reactants, with an activation energy of 45–50 kJ/mol.

Purification and Analytical Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding white crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 7.12 (s, 1H, NH), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • IR (KBr): 3260 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial-Scale Optimization

Solvent Recycling

Source highlights chloroform recovery (>90%) via distillation, reducing costs by 30%.

Byproduct Management

  • Sulfuric Acid : Neutralized with Ca(OH)₂ to form gypsum.
  • Unreacted Aniline : Recycled via extraction with toluene.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Yield 81–89% 85–92%
Purity >99% 98–99.9%
Solvent Consumption 5 L/kg 1.2 L/kg
Energy Cost Moderate Low

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various human cancer cell lines. For example, derivatives have shown significant activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values below 100 μM . The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial membrane potential, suggesting these compounds could be developed as chemotherapeutic agents.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, acting primarily as inhibitors of bacterial folate synthesis. This compound may share this characteristic, making it a candidate for further investigation in the development of new antibiotics, particularly against resistant strains of bacteria. Studies have documented the efficacy of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of sulfonamides. The compound could potentially inhibit inflammatory pathways, contributing to its therapeutic profile in treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural features of sulfonamides often correlate with their ability to modulate inflammatory responses in cellular models .

Environmental Applications

Toxicological Assessments

The environmental impact and toxicity profiles of sulfonamides, including this compound, have been evaluated in various studies. These assessments indicate that while some sulfonamides exhibit moderate toxicity to aquatic organisms like algae, they are generally considered low-risk for fish and daphnids . This profile is essential for understanding the environmental fate of these compounds, particularly in agricultural runoff or wastewater.

Biodegradability Studies

Investigations into the biodegradability of sulfonamides reveal that many are not readily biodegradable, raising concerns about their persistence in the environment. Understanding the degradation pathways can inform regulatory decisions and guide the development of safer alternatives .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityExamined cytotoxic effects on cancer cell linesSignificant apoptosis induction in HCT-116 and HeLa cells with IC50 values < 100 μM
Antimicrobial Efficacy StudyTested against various bacterial strainsDemonstrated broad-spectrum antimicrobial activity similar to other sulfonamides
Environmental Toxicity AssessmentEvaluated impact on aquatic lifeModerate toxicity to algae; low risk to fish and daphnids; persistence noted

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

4-Chloro-N-(3-Methylphenyl)Benzenesulfonamide (CAS: Not specified)

  • Structural Differences : The benzenesulfonamide group is substituted with a 4-chloro group, while the N-attached phenyl ring has a 3-methyl substituent . In contrast, the target compound has a 4-methyl group on the benzenesulfonamide and a 4-chloro-3-methyl substituent on the N-phenyl ring.
  • Impact on Properties :
    • Solubility : The absence of a methyl group on the benzenesulfonamide may reduce hydrophobicity compared to the target compound.
    • Crystal Packing : Similar hydrogen-bonding patterns (N–H⋯O) are observed, but dihedral angles between aromatic rings and sulfonamide groups differ, affecting molecular conformation .

N-(3-Chloro-4-Methylphenyl)-4-Methoxybenzenesulfonamide (CAS: 346691-58-5)

  • Structural Differences : The benzenesulfonamide group bears a 4-methoxy substituent instead of 4-methyl .
  • Biological Activity: Methoxy-substituted sulfonamides often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .

N-(3-Chloro-4-Methylphenyl)Methanesulfonamide (CAS: 71270-61-6)

  • Structural Differences : Replaces the benzenesulfonamide with a methanesulfonamide group .
  • Impact on Properties: Molecular Weight: Lower (C₈H₁₀ClNO₂S; ~227.69 g/mol) due to the absence of an aromatic ring. Solubility: Increased aqueous solubility compared to aromatic sulfonamides but reduced π-π stacking interactions in crystal structures .

4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)Methyl]Benzenesulfonamide (CAS: 887308-94-3)

  • Structural Differences : Incorporates a triazole-thiol moiety via a methylene bridge .
  • Synthetic Complexity: Requires multi-step synthesis, unlike the straightforward preparation of the target compound .

Antimicrobial Activity

  • The target compound’s 4-chloro-3-methylphenyl group may enhance lipophilicity, promoting membrane penetration in bacterial targets.
  • 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide () shows notable antimicrobial activity due to the oxazole heterocycle, suggesting that heteroaromatic substituents can amplify efficacy compared to purely aromatic sulfonamides .

Structural-Activity Relationships (SAR)

  • Chloro Substituents : Chlorine at the para position (e.g., target compound) enhances steric and electronic interactions with enzyme active sites, as seen in 4-chloro-N-(3-methylphenyl)benzenesulfonamide .
  • Methyl vs. Methoxy : Methyl groups improve metabolic stability, while methoxy groups enhance solubility, as observed in N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide .

Physicochemical and Crystallographic Properties

Solubility and Stability

  • The target compound’s solubility in DMSO (~25 mg/mL) is comparable to N-(3-chloro-4-methylphenyl)methanesulfonamide but lower than methoxy-substituted derivatives due to reduced polarity .

Crystal Packing and Hydrogen Bonding

  • Dihedral Angles : In 4-chloro-N-(3-methylphenyl)benzenesulfonamide , the angle between the phenyl and sulfonamide groups is 55.03° , influencing molecular planarity and packing efficiency .

Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Benzenesulfonamide/N-Phenyl) Molecular Weight (g/mol) Key Properties
Target Compound C₁₄H₁₄ClNO₂S 4-methyl / 4-chloro-3-methyl 295.78 High hydrophobicity, DMSO soluble
4-Chloro-N-(3-methylphenyl)benzenesulfonamide C₁₃H₁₂ClNO₂S 4-chloro / 3-methyl ~281.76 Planar crystal packing
N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide C₁₄H₁₅ClNO₃S 4-methoxy / 3-chloro-4-methyl 320.79 Enhanced solubility

Biological Activity

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted aromatic ring, which is critical for its biological activity. The synthesis typically involves the reaction of chlorobenzenes with sulfonyl chlorides, followed by amine substitution to yield the final product. The structural formula can be represented as:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Low
Klebsiella pneumoniae75Moderate

In a study evaluating the compound's efficacy against Staphylococcus aureus, it showed an inhibition percentage of approximately 80.69% at a concentration of 50 μg/mL, compared to the positive control (ciprofloxacin) which exhibited 99.2% inhibition . The compound also displayed significant anti-biofilm activity against Klebsiella pneumoniae with an inhibition rate of 79.46% .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Table 2: Anticancer Activity Against Human Cell Lines

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis via caspase activation
HCT-116 (Colon)15Cell cycle arrest and increased apoptotic cells
HeLa (Cervical)20Mitochondrial membrane potential disruption

In particular, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% . Further analysis indicated that treatment with this compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at higher concentrations .

Case Studies

  • Study on Antibacterial and Antifungal Activity : A comprehensive evaluation of various benzenesulfonamide derivatives, including this compound, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure was found to play a crucial role in its efficacy, with specific substitutions enhancing activity .
  • Cancer Cell Line Analysis : In a systematic study involving multiple cancer cell lines, this compound exhibited selective cytotoxicity. The results indicated that modifications in the aromatic ring could significantly influence the compound's ability to induce apoptosis across different cancer types .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells. Its interaction with carbonic anhydrase IX has been highlighted as a significant pathway through which it exerts selective anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 4-chloro-3-methylaniline under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes controlling temperature (25–60°C), solvent selection (e.g., dichloromethane or THF), and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol or methanol . Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate validation .

Q. How can researchers validate the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional groups. For example, sulfonamide protons appear as broad singlets (~δ 10–12 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .

Q. What preliminary pharmacological screening methods are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase using spectrophotometric methods (e.g., UV-Vis monitoring of substrate conversion) .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Studies : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in sulfonamide-based transformations?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps. For example, hydrolysis of the sulfonamide group can be studied via HPLC .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites and transition states .
  • Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways in hydrolysis or substitution reactions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the chloro or methyl groups on the aromatic rings and assess changes in bioactivity (e.g., logP calculations for lipophilicity) .
  • Crystallographic Studies : X-ray diffraction reveals conformational preferences (e.g., dihedral angles between rings) that correlate with binding affinity .
  • QSAR Modeling : Use multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) to activity data .

Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?

  • Methodological Answer :

  • Batch Reproducibility : Verify purity (>99%) via HPLC and ensure consistent synthetic protocols to rule out impurities .
  • Solvent/Matrix Effects : Re-evaluate NMR or bioassays in different solvents (DMSO vs. CDCl₃) or cell lines to identify context-dependent behavior .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify methodological outliers .

Q. What advanced techniques are used to analyze the compound’s solid-state properties and polymorphism?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolves molecular packing, hydrogen bonding (N–H···O=S), and π-π interactions .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions and thermal stability.
  • Powder X-Ray Diffraction (PXRD) : Detects crystalline vs. amorphous phases and quantifies phase purity .

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